ethyl 5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of ethyl 5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl 5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
Ethyl 5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential antiviral, anticancer, and antimicrobial properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can be compared with other indole derivatives like:
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: This compound has a similar structure but differs in the substituents on the indole ring, leading to different biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure but significant biological importance.
Properties
Molecular Formula |
C24H21NO3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1-phenyl-2-(phenylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H21NO3S/c1-2-28-24(27)23-20-15-18(26)13-14-21(20)25(17-9-5-3-6-10-17)22(23)16-29-19-11-7-4-8-12-19/h3-15,26H,2,16H2,1H3 |
InChI Key |
VABHTZDWHFUQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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